

Application Note: Oxidation of 6-Undecanol to 6-Undecanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Undecanone**

Cat. No.: **B1294626**

[Get Quote](#)

Introduction

The oxidation of secondary alcohols to ketones is a fundamental and crucial transformation in organic synthesis.^{[1][2][3]} This process is integral in the development of pharmaceuticals, fragrances, and other specialty chemicals. **6-Undecanone**, a dialkyl ketone, finds applications as a solvent, in coatings, and as a flavor enhancer in the food industry.^[4] It can be synthesized through the oxidation of its corresponding secondary alcohol, 6-undecanol.^[5] This document outlines various methods and provides detailed protocols for the oxidation of 6-undecanol to **6-undecanone**, aimed at researchers, scientists, and professionals in drug development.

A variety of oxidizing agents are available for converting secondary alcohols to ketones, each with specific advantages and limitations regarding reaction conditions, selectivity, and environmental impact.^{[1][6]} Common methods include chromium-based oxidations (e.g., Jones, PCC), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation.^{[1][2][3]} The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired scale of the reaction.

General Reaction Scheme

Comparative Data of Oxidation Methods

The following table summarizes typical quantitative data for various methods used to oxidize secondary alcohols. The values provided are representative and may require optimization for the specific substrate, 6-undecanol.

Oxidation Method	Key Reagents	Typical Reaction Time	Temperature (°C)	Typical Yield (%)	Key Advantages/Disadvantages
Jones Oxidation	CrO ₃ , H ₂ SO ₄ , Acetone	0.5 - 3 hours	0 - 25	85 - 95	Adv: High yield, inexpensive. Disadv: Harsh acidic conditions, toxic chromium waste.
PCC Oxidation	Pyridinium chlorochromate (PCC), CH ₂ Cl ₂	1 - 4 hours	20 - 25	80 - 90	Adv: Milder than Jones, good for sensitive substrates. ^[6] Disadv: Toxic and carcinogenic chromium reagent.
Swern Oxidation	DMSO, Oxalyl chloride, Triethylamine	0.5 - 2 hours	-78 to 25	90 - 98	Adv: High yield, very mild, chromium-free. ^[3] Disadv: Requires low temperatures, produces malodorous and toxic byproducts (dimethyl

sulfide, CO).

[2]

Adv: Mild conditions, high selectivity, chromium-free.[2]
Disadv: Reagent is expensive and potentially explosive under heat.

Dess-Martin Oxidation	Dess-Martin Periodinane (DMP)	0.5 - 2 hours	20 - 25	90 - 95	Adv: Selective for secondary alcohols, useful for large-scale synthesis.[1] Disadv: Requires anhydrous conditions, equilibrium reaction.
Oppenauer Oxidation	Aluminum isopropoxide, Acetone	2 - 12 hours	Reflux	70 - 85	Adv: Selective for secondary alcohols, useful for large-scale synthesis.[1] Disadv: Requires anhydrous conditions, equilibrium reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Chromium-based reagents are toxic and carcinogenic. Swern oxidation produces highly toxic and malodorous gases.[2]

Protocol 1: Jones Oxidation of 6-Undecanol

This protocol uses Jones reagent (chromic acid) to oxidize the secondary alcohol.[\[6\]](#)

Materials:

- 6-Undecanol ($C_{11}H_{24}O$, MW: 172.31 g/mol)
- Chromium trioxide (CrO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Acetone
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Deionized water

Procedure:

- Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 2.7 g of chromium trioxide to 7.5 mL of deionized water. Once dissolved, slowly add 2.3 mL of concentrated sulfuric acid. Mix well until a homogenous orange-red solution is formed.
- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 6-undecanol in 100 mL of acetone. Cool the flask in an ice-water bath.
- Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise to the solution of 6-undecanol. The color of the reaction mixture will change from orange-red to green as the $Cr(VI)$ is reduced to $Cr(III)$.[\[2\]](#)[\[8\]](#) Maintain the temperature below 20°C during the addition.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Workup: Quench the reaction by adding isopropanol dropwise until the orange color disappears completely. Add 100 mL of water and extract the mixture with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Analysis: The crude **6-undecanone** can be further purified by vacuum distillation or column chromatography. Characterize the final product using ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Protocol 2: PCC Oxidation of 6-Undecanol

This protocol utilizes the milder chromium-based reagent, Pyridinium chlorochromate (PCC).[\[6\]](#)

Materials:

- 6-Undecanol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (CH_2Cl_2)
- Silica gel
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stirrer, add 8.1 g of PCC and 100 mL of anhydrous dichloromethane.
- Oxidation: Dissolve 5.0 g of 6-undecanol in 20 mL of anhydrous dichloromethane and add this solution to the PCC suspension in one portion. Stir the mixture at room temperature.

- Reaction Monitoring: The reaction is typically complete within 2-3 hours. Monitor the disappearance of the starting material by TLC.
- Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.
- Purification: Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with diethyl ether.
- Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude **6-undecanone**.
- Analysis: Further purify the product by vacuum distillation if necessary. Confirm the structure and purity of the product by spectroscopic methods.

Protocol 3: Swern Oxidation of 6-Undecanol

This protocol is a chromium-free method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[\[1\]](#)[\[2\]](#)

Materials:

- 6-Undecanol
- Anhydrous Dimethyl sulfoxide (DMSO)
- Oxalyl chloride
- Anhydrous dichloromethane (CH_2Cl_2)
- Triethylamine (Et_3N)
- Hexanes

Procedure:

- Reaction Setup: In a 250 mL three-necked flask equipped with a thermometer and a magnetic stirrer under a nitrogen atmosphere, dissolve 2.2 mL of oxalyl chloride in 50 mL of anhydrous dichloromethane.

- Activator Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of 3.5 mL of anhydrous DMSO in 10 mL of anhydrous dichloromethane, keeping the internal temperature below -65°C. Stir for 15 minutes.
- Alcohol Addition: Add a solution of 5.0 g of 6-undecanol in 20 mL of anhydrous dichloromethane dropwise, ensuring the temperature remains below -65°C. Stir the mixture for 30 minutes at -78°C.
- Oxidation: Add 15 mL of triethylamine to the flask. The reaction is exothermic; add it slowly to maintain the low temperature. After the addition, stir the mixture for 10 minutes at -78°C, then remove the cooling bath and allow it to warm to room temperature.
- Workup: Add 50 mL of water to quench the reaction. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
- Purification: Combine the organic layers and wash with brine. Dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Analysis: The crude product can be purified by column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield pure **6-undecanone**.

Visualizations

// Connections {Start, Reagent, Solvent} -> ReactionVessel; ReactionVessel -> Quench [label="Monitor by TLC"]; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; Product -> Analysis; } dot Caption: General experimental workflow for the oxidation of 6-undecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 2. Iscollege.ac.in [Iscollege.ac.in]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. WO2020104429A1 - Method of producing higher alkanones, preferably 6-undecanone, and derivatives thereof - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 氧化試劑 [sigmaaldrich.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Application Note: Oxidation of 6-Undecanol to 6-Undecanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294626#oxidation-of-6-undecanol-to-6-undecanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com